![molecular formula C13H8OS3 B1362741 5-[5-(2-Tienil)-2-tienil]tiofeno-2-carbaldehído CAS No. 7342-41-8](/img/structure/B1362741.png)

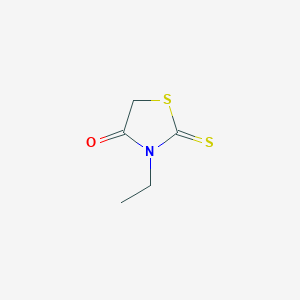

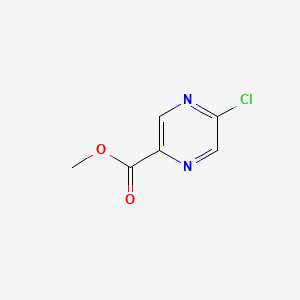

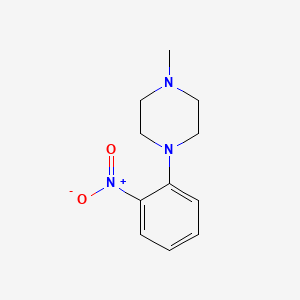

5-[5-(2-Tienil)-2-tienil]tiofeno-2-carbaldehído

Descripción general

Descripción

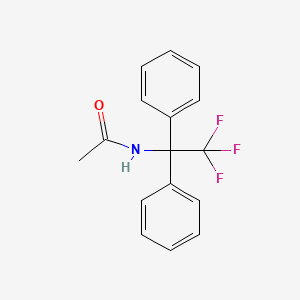

5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde is a natural product found in Eclipta prostrata and Eclipta alba with data available.

Aplicaciones Científicas De Investigación

Semiconductores orgánicos

Los derivados del tiofeno son fundamentales en el desarrollo de semiconductores orgánicos . El anillo de tiofeno que contiene azufre puede impartir excelentes propiedades electrónicas, lo que convierte al “5-[5-(2-Tienil)-2-tienil]tiofeno-2-carbaldehído” en un candidato para su uso en transistores de efecto de campo orgánico (OFET) y fotovoltaicos orgánicos (OPV). Su potencial radica en su capacidad para facilitar el transporte de carga debido a su sistema conjugado.

Materiales OLED

La estructura del compuesto sugiere que podría utilizarse en la fabricación de diodos orgánicos emisores de luz (OLED) . Los derivados del tiofeno son conocidos por emitir luz cuando se estimulan eléctricamente, lo que es una propiedad fundamental para los materiales OLED. Esta aplicación se beneficiaría de la capacidad del compuesto para emitir luz a través de un espectro, ofreciendo potencialmente una gama de colores para las tecnologías de visualización.

Inhibidores de la corrosión

En química industrial, los derivados del tiofeno sirven como inhibidores de la corrosión . El compuesto en cuestión podría investigarse por su eficacia en la protección de metales contra la corrosión, particularmente en entornos hostiles. Su efectividad se debería a la formación de una capa protectora en la superficie del metal, evitando el daño oxidativo.

Agentes antimicrobianos

La investigación ha demostrado que ciertos derivados del tiofeno exhiben propiedades antimicrobianas . “this compound” podría sintetizarse en compuestos que se dirijan e inhiban el crecimiento de varias bacterias y hongos, contribuyendo al desarrollo de nuevos fármacos antimicrobianos.

Fármacos antiinflamatorios

Los derivados del tiofeno también son reconocidos por sus efectos antiinflamatorios . Este compuesto podría ser un precursor en la síntesis de fármacos antiinflamatorios no esteroideos (AINE), ofreciendo una alternativa a los medicamentos actuales con potencialmente menos efectos secundarios.

Investigación sobre el cáncer

Las características estructurales de los derivados del tiofeno los convierten en candidatos interesantes para la investigación sobre el cáncer . “this compound” podría utilizarse para desarrollar nuevos agentes quimioterapéuticos que se dirijan a vías específicas en las células cancerosas, con el objetivo de inhibir el crecimiento tumoral o inducir la apoptosis.

Ciencia de materiales

En ciencia de materiales, los derivados del tiofeno contribuyen al avance de nuevos materiales con propiedades deseables como flexibilidad, estabilidad y conductividad . El compuesto en cuestión podría utilizarse para crear materiales avanzados para la electrónica, los recubrimientos o como componente en materiales compuestos.

Agentes anestésicos

Algunos derivados del tiofeno se utilizan como agentes anestésicos . Dada su estructura, “this compound” podría explorarse por su uso potencial en anestesia médica, ofreciendo posiblemente una alternativa más eficiente o segura a los anestésicos existentes.

Propiedades

IUPAC Name |

5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8OS3/c14-8-9-3-4-12(16-9)13-6-5-11(17-13)10-2-1-7-15-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPDDPJYARBNGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00223651 | |

| Record name | (2,2':5',2''-Terthiophene)-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7342-41-8 | |

| Record name | (2,2':5',2''-Terthiophene)-5-carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007342418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,2':5',2''-Terthiophene)-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.